1-[4-(2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one
Description
1-[4-(2-Methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one is a piperazine derivative characterized by a central piperazine ring substituted with a 2-methoxybenzyl group at the 4-position and a branched 3-methylbutan-1-one moiety.
Properties
IUPAC Name |
1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)12-17(20)19-10-8-18(9-11-19)13-15-6-4-5-7-16(15)21-3/h4-7,14H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVQVMKJGZOONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974762 | |
| Record name | 1-{4-[(2-Methoxyphenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5934-80-5 | |
| Record name | 1-{4-[(2-Methoxyphenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-(2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2-Methoxybenzyl Group: The piperazine ring is then reacted with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-methoxybenzyl group.
Addition of 3-Methylbutan-1-one Moiety: The final step involves the reaction of the substituted piperazine with 3-methylbutan-1-one under acidic or basic conditions to yield the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(2-Methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-[4-(2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one is part of the broader family of piperazine derivatives, known for their diverse biological activities. Research indicates that compounds with piperazine structures often exhibit significant pharmacological effects, including:
- Antidepressant Activity : Piperazine derivatives have been studied for their potential in treating depression due to their ability to modulate neurotransmitter systems.
- Antipsychotic Effects : Some studies suggest that this compound may interact with dopamine and serotonin receptors, making it a candidate for antipsychotic drug development.
- Anti-anxiety Properties : The binding affinities of this compound to various receptors may provide therapeutic benefits in anxiety disorders.
Interaction Studies
Research focusing on the interaction of this compound with biological targets has shown promising results. Key studies include:
- Binding Affinity Studies : These studies assess how effectively the compound binds to specific receptors, which is crucial for understanding its mechanisms of action.
Material Science Applications
The compound's structural properties also lend themselves to applications in material science:
Synthesis of Novel Materials
Due to its functional groups, this compound can be utilized in synthesizing novel polymers or composites with enhanced properties. This includes:
- Polymerization Reactions : The ketone group can serve as a reactive site for polymer formation, leading to materials with tailored mechanical and thermal properties.
Case Study 1: Antidepressant Activity Evaluation
A study investigated the antidepressant properties of this compound through behavioral assays in animal models. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for depression.
Case Study 2: Synthesis of Functional Polymers
Researchers successfully synthesized a series of polymers utilizing this compound as a monomer. The resulting materials exhibited improved tensile strength and thermal stability compared to conventional polymers, showcasing the compound's utility in material science.
Mechanism of Action
The mechanism of action of 1-[4-(2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound has been shown to act as an alpha1-adrenergic receptor antagonist, which means it binds to and inhibits the activity of alpha1-adrenergic receptors . These receptors are involved in the regulation of smooth muscle contraction, blood pressure, and other physiological processes. By inhibiting these receptors, the compound can exert various pharmacological effects, including vasodilation and relaxation of smooth muscles.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[4-(2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one with structurally or functionally related compounds, focusing on substituents, molecular properties, and biological activities:
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Biological Target/Activity | Key Findings |
|---|---|---|---|---|
| This compound (Target Compound) | 2-Methoxybenzyl, 3-methylbutanone | 296.39 (calculated) | Hypothetical: Serotonin receptors, CYP51, or acetylcholinesterase | Structural analogy suggests potential CNS activity or antiparasitic effects (inferred from similar scaffolds) . |
| UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-... | 4-Chlorophenyl, trifluoromethylphenyl | Not provided | Non-azolic CYP51 inhibitor | Exhibits anti-Trypanosoma cruzi activity comparable to posaconazole . |
| 3a–k (Thiazolylhydrazone derivatives) | 4-Fluorophenylpiperazine, thiazole | ~450–550 (ESI-MS data) | Acetylcholinesterase (AChE) inhibition | Synthesized via thiosemicarbazide ring closure; moderate to strong AChE inhibitory activity . |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl, furan | 285.32 (calculated) | Not specified; potential serotonin receptor modulation | Synthesized via nucleophilic substitution and nitro reduction; structural similarity to CNS-active agents . |
| 11a–o (Urea derivatives) | Varied aryl groups, piperazine-thiazole core | 466–602 (ESI-MS data) | Kinase inhibition or antimicrobial activity (inferred) | High synthetic yields (83–88%); mass spectrometry confirms purity and stability . |
Key Structural and Functional Differences:
Substituent Effects on Target Specificity :
- The target compound ’s 2-methoxybenzyl group may enhance serotonin receptor affinity due to methoxy’s electron-donating properties, similar to tricyclic antidepressants targeting 5-HT receptors .
- UDO and UDD () feature halogenated aryl groups (e.g., trifluoromethyl), critical for CYP51 inhibition and antiparasitic activity.
- 3a–k () incorporate thiazole rings, which improve acetylcholinesterase binding via hydrogen bonding and π-π interactions.
Synthetic Accessibility :
- The target compound’s synthesis likely involves alkylation of piperazine with 2-methoxybenzyl bromide, followed by ketone functionalization, similar to methods in and .
- Urea derivatives () and thiazolylhydrazones () require multi-step reactions, including nucleophilic substitutions and cyclization.
Pharmacological Profiles: Enzyme Inhibition: UDO and thiazolylhydrazones show validated enzyme inhibition (CYP51 and AChE), while the target compound’s activity remains hypothetical.
Notes on Limitations and Discrepancies
Contradictory Targets : Piperazine derivatives exhibit diverse activities (e.g., CYP51 vs. AChE inhibition), emphasizing the need for empirical validation.
Synthetic Feasibility : While synthesis routes for analogs are well-documented (e.g., ), the target compound’s preparation may require optimization due to steric hindrance from the 2-methoxybenzyl group.
Biological Activity
1-[4-(2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic compound that has garnered interest in pharmacological research due to its structural features and potential biological activities. This article aims to present a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H26N2O2
- Molecular Weight : 290.41 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The presence of the piperazine ring and methoxy group suggests potential interactions with various biological targets, particularly in the central nervous system.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily related to neuropharmacology and antimicrobial properties.
Neuropharmacological Effects
Several studies have explored the effects of similar piperazine derivatives on neurotransmitter systems. For instance, compounds with similar structures have shown affinity for serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders.
Table 1: Binding Affinity of Piperazine Derivatives to 5-HT Receptors
| Compound | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) |
|---|---|---|
| This compound | TBD | TBD |
| Similar Piperazine Derivative A | 50 | 200 |
| Similar Piperazine Derivative B | 30 | 150 |
Note: TBD indicates that data is yet to be determined.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of piperazine derivatives indicate moderate to good efficacy against various bacterial strains. The compound's structure may enhance its ability to penetrate bacterial membranes.
Table 2: Antimicrobial Efficacy of Piperazine Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
A notable study evaluated the neuropharmacological effects of a closely related compound on anxiety-like behaviors in rodents. The compound was administered at varying doses, resulting in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.
Findings :
- Doses Tested : 5 mg/kg, 10 mg/kg, and 20 mg/kg
- Results : The highest dose (20 mg/kg) showed a significant increase in time spent in the open arms of the maze compared to control groups.
The proposed mechanism of action for this compound involves modulation of neurotransmitter systems. Its structural similarity to known serotonin receptor ligands suggests it may act as an agonist or antagonist at these sites. Additionally, its piperazine moiety allows for potential interactions with dopamine receptors, further contributing to its pharmacological profile.
Q & A
Basic: What synthetic routes are recommended for synthesizing 1-[4-(2-methoxybenzyl)piperazin-1-yl]-3-methylbutan-1-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine ring. A common approach includes:
- Step 1: Alkylation of piperazine with 2-methoxybenzyl chloride to introduce the methoxybenzyl group.
- Step 2: Coupling the modified piperazine with 3-methylbutan-1-one via nucleophilic acyl substitution or amide bond formation.
- Reagent Optimization: Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance nucleophilicity . Catalysts such as palladium on carbon (for hydrogenation) or coupling agents (e.g., EDC/HOBt) may improve yields .
- Purity Control: Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via HPLC (>95% purity threshold) .
Basic: How is the structural integrity of this compound validated post-synthesis?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm the presence of the methoxybenzyl group (δ ~3.8 ppm for OCH3) and the piperazine ring protons (δ ~2.5–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS to verify the molecular ion peak (expected m/z ~332.43 for C20H28N2O2) .
- X-ray Crystallography: For unambiguous confirmation of the 3D structure, particularly the spatial arrangement of the methoxybenzyl and methylbutanone moieties .
Advanced: How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) for this compound?
Discrepancies in NMR data often arise from conformational flexibility or impurities. Mitigation strategies include:
- 2D NMR Techniques: Use COSY and NOESY to identify coupling between adjacent protons and spatial interactions, resolving overlapping signals .
- Dynamic NMR Studies: Analyze temperature-dependent spectra to detect rotational barriers in the piperazine ring .
- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., fluorophenyl-piperazine derivatives) to validate peak assignments .
Advanced: What methodological approaches are used to investigate the compound’s interactions with biological targets (e.g., receptors)?
- Molecular Docking: Employ software like AutoDock Vina to predict binding affinities with targets such as serotonin or dopamine receptors, leveraging the piperazine ring’s known pharmacophoric role .
- In Vitro Binding Assays: Use radiolabeled ligands (e.g., [3H]-spiperone for dopamine D2 receptors) to quantify competitive displacement in cell membranes .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying methoxy or methyl groups) to correlate structural modifications with activity changes .
Advanced: How can researchers address discrepancies between in silico predictions and experimental biological activity data?
- Re-evaluate Computational Models: Adjust docking parameters (e.g., solvation effects) or use molecular dynamics simulations to account for protein flexibility .
- Metabolic Stability Tests: Assess whether in vitro metabolism (e.g., cytochrome P450 oxidation of the methoxy group) reduces observed activity .
- Synchrotron Crystallography: Resolve target protein structures co-crystallized with the compound to identify unmodeled binding interactions .
Basic: What are the critical stability considerations for storing and handling this compound?
- Storage Conditions: Store at –20°C under inert gas (argon) to prevent oxidation of the methoxybenzyl group .
- Solvent Compatibility: Avoid prolonged exposure to chlorinated solvents (e.g., DCM) to prevent degradation; use acetonitrile or ethanol for stock solutions .
- Light Sensitivity: Protect from UV light due to the aromatic methoxy group’s potential for photodegradation .
Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?
- Flow Chemistry: Implement continuous flow systems to enhance mixing and heat transfer during exothermic steps (e.g., piperazine alkylation) .
- Green Chemistry Principles: Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for safer scalability .
- Quality-by-Design (QbD): Use Design of Experiments (DoE) to statistically optimize parameters (temperature, stoichiometry) for maximal yield and minimal byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
